2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

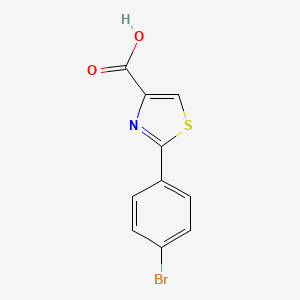

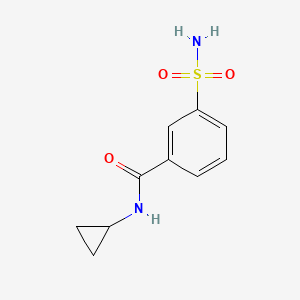

The compound “2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. It is also known as BCQ. The molecular formula is C20H17Cl2NO2 .

Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key process in the formation of carbon–carbon bonds in such compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Applications De Recherche Scientifique

Photophysical Properties and Computational Investigations

Research on rhenium tricarbonyl complexes, which are closely related to quinoline derivatives, provides insights into their photophysical properties. These studies are pivotal in understanding the optical properties and electronic structure of these complexes, which have potential applications in materials science and photovoltaics (Albertino et al., 2007).

Organometallic Chemistry and Catalysis

Studies on cyclopalladated ligands and organonickel(II) complexes containing carbon-bonded heterocycles, including quinoline derivatives, have revealed significant applications in catalysis and organometallic chemistry. These compounds exhibit unique reactivities and are valuable in synthesizing complex organic molecules (Ryabov, 1984), (Isobe et al., 1980).

Synthesis of Flavones and Quinolones

Quinoline derivatives are crucial in synthesizing flavones and quinolones, which are important in pharmaceutical chemistry. The Wittig-type cyclizations to produce these compounds have been extensively studied, highlighting the versatility of quinoline derivatives in synthetic chemistry (Vorbrüggen et al., 1990).

Chemical Reactions and Synthesis Processes

The chemical behavior of quinoline derivatives under various conditions has been explored. These studies provide insights into the synthesis processes and reactivity patterns of these compounds, which are fundamental in developing new materials and pharmaceuticals (Fukuda et al., 1977).

Structural Analysis and Crystallography

X-ray crystallography studies of quinoline derivatives have contributed significantly to our understanding of molecular structures and intermolecular interactions. This information is crucial for designing drugs and materials with specific properties (Hathwar & Guru Row, 2010).

Chiral Ligand Synthesis

The synthesis of chiral ligands based on quinoline derivatives and their complexes with metals like rhodium, palladium, and platinum has implications in asymmetric synthesis and catalysis. These ligands are essential in producing enantiomerically pure compounds, a critical aspect of pharmaceutical synthesis (Franciò et al., 1999).

Antimicrobial Properties

Some quinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics and antiseptics. This aspect of research is vital in the ongoing battle against antibiotic-resistant bacteria (Ladani et al., 2009).

Quantum Chemical Studies

Quantum chemical studies on quinoline derivatives help in understanding their electronic properties, which are fundamental in materials science and the development of electronic devices (Fatma et al., 2017).

Propriétés

IUPAC Name |

2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO2/c1-3-4-10-26-15-7-5-6-14(11-15)19-12-17(21(23)25)16-8-9-18(22)13(2)20(16)24-19/h5-9,11-12H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOCOYKYTZGLPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)

![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)